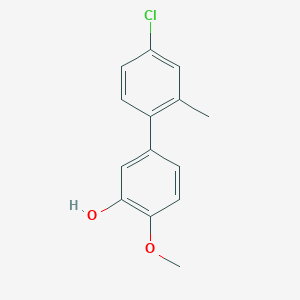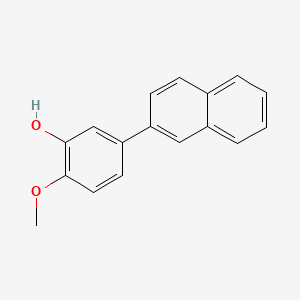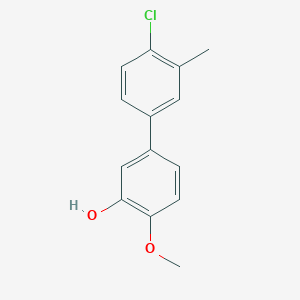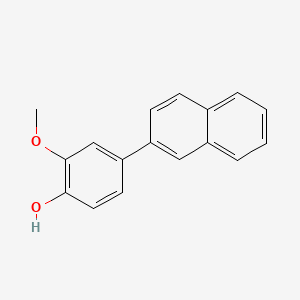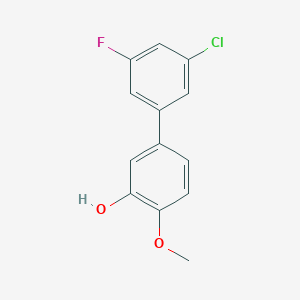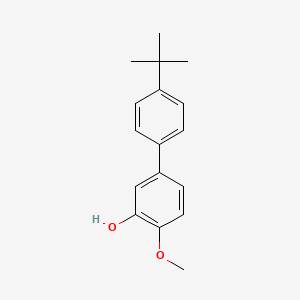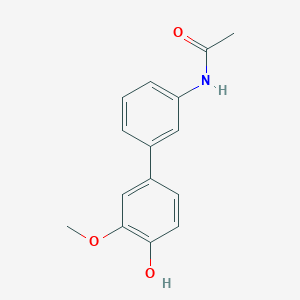
4-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95% (4-CFP-2-MOP, 95%) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of about 78 °C. It is soluble in organic solvents such as methanol and ethanol, and is insoluble in water. 4-CFP-2-MOP, 95% is a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-CFP-2-MOP, 95% is not well understood. However, it is known to be a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry. It is thought to act as a catalyst in the synthesis of various compounds, as well as a starting material for the synthesis of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CFP-2-MOP, 95% are not well understood. However, it is known to be a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry. It is not known to have any direct effects on the human body, but it may have indirect effects when used in the synthesis of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-CFP-2-MOP, 95% in laboratory experiments include its ability to act as a catalyst in the synthesis of various compounds, as well as its ability to be used as a starting material for the synthesis of drugs and other compounds. It is also a relatively inexpensive reagent and is widely available. The main limitation of using 4-CFP-2-MOP, 95% in laboratory experiments is that its mechanism of action is not well understood, which can make it difficult to predict the outcomes of experiments.
Zukünftige Richtungen
For research on 4-CFP-2-MOP, 95% include further investigations into its mechanism of action and its potential applications in the fields of organic synthesis and medicinal chemistry. It would also be beneficial to investigate its potential as a starting material for the synthesis of drugs and other compounds. Additionally, further research into its biochemical and physiological effects could provide insight into its potential applications in the medical field.
Synthesemethoden
The synthesis of 4-CFP-2-MOP, 95% involves a two-step reaction. The first step involves the condensation of 3-chloro-5-fluorophenol with 2-methoxybenzaldehyde in the presence of an acid catalyst. The second step involves the oxidation of the resulting intermediate with hydrogen peroxide in the presence of a base catalyst. The final product is a white crystalline solid with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
4-CFP-2-MOP, 95% has a wide range of applications in scientific research and laboratory experiments. It is a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry. In addition, 4-CFP-2-MOP, 95% can be used as a starting material for the synthesis of drugs and other compounds. It can also be used in the synthesis of fluorescent probes for imaging and detection.
Eigenschaften
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-6-8(2-3-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBGHCPGPRBRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685617 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1262001-12-6 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


